MK-499 (+)-Enantiomer: A Definitive Guide to Its Class III Antiarrhythmic Properties and hERG Channel Pharmacology
MK-499 (+)-Enantiomer: A Definitive Guide to Its Class III Antiarrhythmic Properties and hERG Channel Pharmacology
Executive Summary & Rationale
MK-499 (also known as L-706,000), specifically its (+)-enantiomer, is a highly potent methanesulfonanilide Class III antiarrhythmic agent. It exerts its primary pharmacological effect by selectively blocking the rapid component of the delayed rectifier potassium current (
As a Senior Application Scientist, I approach MK-499 not merely as a historical drug candidate, but as a masterclass in structure-activity relationships. Understanding the causality behind its state-dependent binding kinetics is crucial for designing robust, high-throughput cardiac safety assays.
Structural Pharmacology & Stereoselectivity
The stereochemistry of MK-499 is the fundamental driver of its binding kinetics. The (+)-enantiomer (MK-499 hydrochloride) exhibits exceptional affinity for the inner vestibule of the hERG channel 2.
The molecule possesses two critical
Biophysical Mechanism: Open-Channel Block and "Drug Trapping"
The hallmark of the MK-499 (+)-enantiomer is its pronounced use- and state-dependent block. Unlike other voltage-gated potassium channels (such as the Kv1 Shaker family), the hERG channel lacks a specific Pro-x-Pro sequence, resulting in a larger inner cavity without a sharp bend in the S6 helices 4.
-
Activation & Entry : Upon membrane depolarization, the activation gate opens. The protonated MK-499 molecule enters the inner vestibule.
-
Binding : High-affinity binding is mediated by
stacking and cation- interactions with two highly conserved aromatic residues facing the pore on the S6 domain: Tyrosine (Y652) and Phenylalanine (F656) 5. -
Drug Trapping : When the membrane repolarizes, the activation gate closes. Because the hERG cavity is unusually voluminous, it accommodates the bulky MK-499 molecule (20 × 7 Å) even in the closed state. The drug becomes physically trapped behind the closed gate, manifesting as an essentially irreversible block under resting conditions 3.
State-dependent hERG channel block and drug trapping mechanism by MK-499 (+)-enantiomer.
Quantitative Pharmacodynamics
To contextualize the potency of the (+)-enantiomer, we must compare its kinetic parameters against other Class III agents. The table below summarizes the quantitative data derived from mammalian expression systems.
| Compound | Target Current | Primary Binding Mechanism | Reversibility Profile | |
| MK-499 (+)-enantiomer | ~32 nM | Open-channel, Trapped | Poor (Irreversible at rest) | |
| Dofetilide | ~10 nM | Open-channel, Trapped | Partial | |
| E-4031 | ~7-10 nM | Open-channel | Partial | |
| Terikalant | ~22 nM | Open-channel | Reversible |
Self-Validating Experimental Methodologies
To ensure scientific integrity and reproducibility, assays measuring MK-499 interactions must be designed as self-validating systems. This requires incorporating internal controls that dynamically verify the assay's health during execution.
Protocol 1: Self-Validating Whole-Cell Patch-Clamp Electrophysiology
Objective : Quantify the state-dependent
Step-by-Step Methodology :
-
Cell Preparation : Culture HEK293-hERG cells on glass coverslips. Transfer to a recording chamber perfused with extracellular solution (137 mM NaCl, 4 mM KCl, 1.8 mM
, 1 mM , 10 mM HEPES, 10 mM Glucose, pH 7.4). -
Seal Formation & Quality Control (Self-Validation Step 1) : Establish a gigaseal (>1 G
) using a borosilicate glass pipette (2-4 M ) filled with intracellular solution. Rupture the membrane to achieve whole-cell configuration. Validation: Monitor Series Resistance ( ). If > 10 M or fluctuates by >10% during the experiment, discard the cell to prevent voltage-clamp errors. -
Baseline Stabilization (Self-Validation Step 2) : Apply a voltage protocol (holding at -80 mV, depolarizing step to +20 mV for 2s, repolarizing step to -50 mV for 2s to elicit tail currents) at 0.1 Hz. Record for 5 minutes. Validation: The peak tail current must be stable (variance < 5%). Continuous rundown invalidates the recording.
-
Compound Application : Perfuse MK-499 (+)-enantiomer (e.g., 30 nM). Continue the 0.1 Hz pulsing protocol. The repetitive pulsing opens the activation gate, allowing the charged enantiomer to enter and block the pore.
-
Steady-State Measurement : Record until the fractional block of the tail current reaches a new steady state (typically 10-15 minutes due to the slow trapping kinetics).
-
Positive Control Wash-in (Self-Validation Step 3) : Apply a supramaximal concentration of a reference blocker (e.g., 1
M E-4031) to completely abolish the remaining hERG current, proving the isolated current was exclusively hERG-mediated.
Protocol 2: High-Throughput Radioligand Displacement Assay
Objective : Determine the competitive binding affinity (
Step-by-Step Methodology :
-
Membrane Preparation : Isolate membrane fractions from CHO cells stably expressing hERG. Homogenize and resuspend in binding buffer (10 mM HEPES, 130 mM NaCl, 5 mM KCl, 1 mM EGTA, pH 7.4).
-
Incubation Setup : In a 96-well plate, combine 50
g of membrane protein, 1 nM -MK-499, and varying concentrations of the test compound. -
Control Definition (Self-Validation Step 1) :
-
Total Binding (TB): Wells containing only
-MK-499 and membranes (vehicle control). -
Non-Specific Binding (NSB): Wells containing
-MK-499, membranes, and 10 M unlabeled MK-499. -
Validation: The signal-to-background ratio (TB/NSB) must be
5 for the assay to be deemed robust.
-
-
Equilibration : Incubate the plate at room temperature for 2 hours to ensure steady-state binding kinetics.
-
Filtration & Detection : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding). Wash three times with ice-cold buffer.
-
Quantification (Self-Validation Step 2) : Add scintillation cocktail and read on a Microbeta counter. Calculate the Z'-factor for the plate. Validation: A Z'-factor > 0.5 confirms excellent assay quality and validates the derived
values.
Parallel self-validating experimental workflow for MK-499 hERG blockade profiling.
Conclusion
The (+)-enantiomer of MK-499 represents a masterclass in structure-activity relationships within cardiac electrophysiology. Its unique physicochemical properties—specifically its protonation state at physiological pH and its precise geometric fit within the hERG inner vestibule—drive a profound drug-trapping mechanism. By utilizing self-validating patch-clamp and radioligand workflows, researchers can leverage MK-499 not just as a historical antiarrhythmic, but as an indispensable molecular probe for mapping the proarrhythmic liabilities of next-generation therapeutics.
References
-
Spector, P. S., et al. "Class III Antiarrhythmic Drugs Block HERG, a Human Cardiac Delayed Rectifier K+ Channel." Circulation Research.[Link]
-
National Institutes of Health. "MK-499 hydrochloride, (+)-." PubChem.[Link]
-
Mitcheson, J. S., et al. "Trapping of a Methanesulfonanilide by Closure of the Herg Potassium Channel Activation Gate." Journal of General Physiology. [Link]
-
Mitcheson, J. S., et al. "Stereoselective Inhibition of the hERG1 Potassium Channel." Frontiers in Pharmacology. [Link]
-
Zhang, Y., et al. "Verapamil blocks HERG channel by the helix residue Y652 and F656 in the S6 transmembrane domain." Acta Pharmacologica Sinica.[Link]
- Google Patents. "Affinity-assay for the human erg potassium channel." WO2003021271A2.
Sources
- 1. ahajournals.org [ahajournals.org]
- 2. MK-499 hydrochloride, (+)- | C25H30ClN3O4S | CID 129660494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Trapping of a Methanesulfonanilide by Closure of the Herg Potassium Channel Activation Gate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoselective Inhibition of the hERG1 Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.amegroups.cn [cdn.amegroups.cn]
- 6. WO2003021271A2 - Affinity-assay for the human erg potassium channel - Google Patents [patents.google.com]
